
GDC-0879
Description
GDC-0879 est un inhibiteur puissant et sélectif de la mutation BRAF V600E, souvent observée dans le mélanome et d'autres cancers. Ce composé a montré un potentiel significatif dans les études précliniques pour sa capacité à inhiber la voie de signalisation RAF/MAP kinase kinase/ERK, qui est cruciale dans les réponses cellulaires liées à la tumorigenèse .
Propriétés
IUPAC Name |
2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZLWQELQORIU-RELWKKBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471110 | |
Record name | GDC-0879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230954-03-5, 905281-76-7 | |
Record name | GDC-0879 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0879 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
GDC-0879 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pyrazole et des modifications ultérieures pour introduire les groupes fonctionnels nécessaires. Les étapes clés incluent :
- Formation du cycle pyrazole.
- Introduction du groupe hydroxyle.
- Formation du groupe oxime.
Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Metabolic Oxidation Pathways
GDC-0879 undergoes extensive hepatic metabolism, primarily via oxidation, as observed in preclinical species (mouse, rat, dog, monkey). Key findings include:
-
Kinetics : In dogs, systemic clearance is low (5.84 ± 1.06 mL/min/kg), while rats exhibit high clearance (86.9 ± 14.2 mL/min/kg), reflecting species-dependent metabolic stability .
-
Structural Susceptibility : Oxidation likely targets the indene moiety or pyrazole ring, though exact sites remain unspecified in available data.
Hydrolysis of the Oxime Functional Group
The oxime group (C=N–OH) in this compound’s structure confers pH-dependent stability:
-
Impact on Bioavailability : Absorption in dogs is sensitive to gut pH, with a three- to four-fold change in AUC observed under varying pH conditions .
Protein Binding and Conformational Interactions
This compound’s non-covalent binding to RAF kinase domains drives paradoxical dimerization and pathway modulation:
Key Biochemical Interactions
-
Dimerization Specificity :
pH- and Solubility-Dependent Behavior
Salt forms and environmental pH critically influence this compound’s physicochemical properties:
Paradoxical Pathway Activation in Non-Cancer Cells
In post-mitotic podocytes, this compound exhibits off-target cytoprotective effects:
Mechanism | Pathway | Outcome |
---|---|---|
MEK/ERK activation | BRAF-dependent | Protection from injury-induced apoptosis |
Thermal stability shift | BRAF binding | Confirmed via cellular thermal shift assays |
Applications De Recherche Scientifique
Oncological Applications
1.1 Mechanism of Action
GDC-0879 functions as a potent inhibitor of the BRAF kinase, specifically targeting the BRAF(V600E) mutation. It effectively inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound has shown significant efficacy against melanoma cell lines harboring the BRAF(V600E) mutation, leading to reduced cell proliferation and increased apoptosis in these cells .
1.2 Clinical Efficacy
Clinical studies have demonstrated that this compound exhibits high selectivity and potency against BRAF(V600E) tumors. In preclinical models, it has been shown to significantly inhibit tumor growth and improve survival rates compared to untreated controls. For instance, in studies involving patient-derived xenografts, this compound led to over 90% inhibition of phosphorylated ERK levels for extended periods .
1.3 Resistance Mechanisms
Despite its effectiveness, resistance to this compound can develop, often through compensatory activation of alternative pathways such as the PI3K/AKT pathway. Studies indicate that combining this compound with inhibitors targeting these pathways may enhance therapeutic outcomes by overcoming resistance mechanisms .
Nephrological Applications
2.1 Podocyte Protection
Recent research has highlighted the protective effects of this compound on kidney podocytes, which are critical for maintaining glomerular function. The compound has been shown to activate the MEK/ERK signaling pathway in podocytes, promoting cell survival under stress conditions such as oxidative stress and ER stress .
2.2 Implications for Kidney Disease
The findings suggest that this compound could be repurposed for treating progressive kidney diseases characterized by podocyte injury. In experimental models, this compound effectively protected podocytes from various apoptotic stimuli, indicating its potential as a therapeutic agent in nephrology .
Pharmacodynamics and Safety Profile
3.1 Pharmacokinetics
this compound is orally bioavailable with a favorable pharmacokinetic profile. It demonstrates high affinity (IC50 = 0.13 nM) for BRAF(V600E), making it one of the most potent inhibitors in its class .
3.2 Safety and Tolerability
The safety profile of this compound has been evaluated in various studies, showing manageable side effects consistent with other BRAF inhibitors. Ongoing clinical trials continue to assess long-term safety outcomes and optimal dosing strategies .
Case Studies
Study/Trial | Focus Area | Findings | Implications |
---|---|---|---|
Sieber et al., 2017 | Podocyte Protection | Demonstrated that this compound protects podocytes from apoptosis via MEK/ERK activation | Potential therapeutic application in kidney diseases |
Hatzivassiliou et al., 2010 | Melanoma Treatment | Showed significant tumor reduction in BRAF(V600E) models | Supports use in targeted cancer therapy |
Recent Clinical Trials | Safety Profile | Reported manageable side effects; ongoing assessment of long-term effects | Important for establishing clinical use guidelines |
Mécanisme D'action
GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E mutation. This inhibition disrupts the RAF/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including wild-type BRAF, CRAF, and ARAF .
Comparaison Avec Des Composés Similaires
Composés similaires
Vemurafenib : Un autre inhibiteur de BRAF V600E avec des mécanismes d'action similaires.
Dabrafenib : Un inhibiteur sélectif de BRAF V600E avec des propriétés pharmacocinétiques distinctes.
Sorafenib : Un inhibiteur multi-kinase qui cible les kinases RAF entre autres .
Unicité de GDC-0879
This compound est unique en termes de sa grande sélectivité et de sa puissance pour la mutation BRAF V600E. Il a montré une inhibition pharmacodynamique forte et soutenue dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur. De plus, sa capacité à protéger les podocytes rénaux des dommages par une activation paradoxale de la voie MEK/ERK met en évidence son potentiel de repositionnement dans d'autres domaines thérapeutiques .
Activité Biologique
GDC-0879 is a selective and potent inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in melanoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. The compound exhibits a strong binding affinity for BRAF V600E, with an IC50 value of approximately 0.13 nM against purified BRAF V600E . The inhibition leads to a significant reduction in phosphorylated ERK (pERK) levels, indicating effective blockade of downstream signaling pathways that promote tumor growth.
Efficacy in Tumor Models
In vitro Studies:
this compound has demonstrated potent antitumor activity across various cancer cell lines. For instance, it exhibited an EC50 of 0.75 μM in BRAF-mutant Malme3M cells and effectively reduced cell viability in a panel of 130 tumor cell lines, particularly those harboring BRAF V600E mutations . Notably, this compound's efficacy was less pronounced in KRAS-mutant tumors, highlighting a dependency on the specific oncogenic context for its therapeutic effects.
In vivo Studies:
In mouse models bearing BRAF V600E tumors, this compound treatment resulted in over 90% inhibition of pERK for at least 8 hours post-administration, leading to improved survival rates compared to untreated controls . However, some KRAS-mutant tumors showed decreased time to progression despite this compound treatment, suggesting complex interactions within the RAS signaling network .
Protective Effects on Non-Cancerous Cells
Recent studies have revealed that this compound also protects kidney podocytes from cell death induced by various stressors. This protective mechanism involves paradoxical activation of the MEK/ERK pathway, promoting cell survival rather than proliferation . The compound binds to both wild-type BRAF and CRAF, indicating potential for broader therapeutic applications beyond oncology.
Summary of Key Findings
Parameter | Value |
---|---|
Target Kinase | BRAF (specifically V600E) |
IC50 (BRAF V600E) | 0.13 nM |
EC50 (Malme3M cells) | 0.75 µM |
pERK Inhibition Duration | >90% for 8 hours |
Tumor Cell Lines Tested | 130+ |
Protective Effect on Podocytes | Yes; promotes survival through MEK/ERK activation |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in melanoma models with BRAF V600E mutations, showcasing its potential as a targeted therapy for this subtype of cancer .
- Podocyte Protection : Research indicated that this compound could be repurposed for kidney therapeutics by protecting podocytes from injury through activation of MAPK signaling pathways .
- Cellular Context Dependency : The effectiveness of this compound varies significantly depending on the cellular context and the presence of specific oncogenic mutations, underscoring the importance of personalized medicine approaches in cancer treatment .
Q & A
Q. What is the primary mechanism of action of GDC-0879 in BRAFV600E-mutant cancer models?
this compound is a selective ATP-competitive inhibitor of B-RafV600E kinase, with an IC50 of 0.13 nM. It suppresses downstream MEK/ERK signaling (e.g., pERK inhibition at IC50 = 63 nM in cellular assays) by blocking RAF dimerization and catalytic activity. This mechanism is validated in BRAFV600E-driven models like A375 melanoma and Colo205 colorectal carcinoma, where it reduces pMEK1 (IC50 = 29–59 nM) and tumor proliferation (EC50 <0.5 μM) .
Q. Which experimental models are recommended for initial pharmacological characterization of this compound?
- In vitro : Use BRAFV600E-mutant cell lines (e.g., A375, Colo205, Malme3M) for dose-response studies. Measure pERK/pMEK suppression via Western blot or phospho-specific ELISA.
- In vivo : Employ cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice (e.g., nu/nu). Administer 100 mg/kg orally in 0.5% methylcellulose/0.2% Tween 80 to assess tumor regression and survival. Monitor pharmacodynamic effects for ≥8 hours post-dose .
Q. How should researchers validate target engagement and pathway modulation in this compound studies?
Use orthogonal assays:
- Biochemical : Kinase activity assays (e.g., recombinant B-RafV600E inhibition at 0.13 nM IC50).
- Cellular : Quantify pERK/pMEK suppression via flow cytometry or immunofluorescence.
- In vivo : Tumor homogenate analysis for phospho-protein levels and correlative survival studies .
Advanced Research Questions
Q. What experimental strategies resolve paradoxical ERK activation observed with this compound in RAS-mutant or wild-type BRAF contexts?
Paradoxical ERK activation occurs via RAF dimerization (e.g., BRAF-CRAF complexes) in RAS-activated cells. To mitigate this:
- Combine this compound with MEK inhibitors (e.g., trametinib) to block downstream signaling.
- Use phosphoproteomics to map pathway rewiring (e.g., IL-4-induced PPARγ upregulation in macrophages) .
- Employ genetic models (e.g., CRISPR-mediated PI3K pathway modulation) to identify resistance mechanisms .
Q. How does this compound influence RAF dimerization dynamics, and what methods quantify this interaction?
this compound stabilizes RAF kinase domains, promoting dimerization. Key methods:
- NanoBRET® assays : Co-transfect CRAF-HaloTag® and BRAF-NanoLuc® constructs. Measure BRET signals at varying donor:acceptor ratios (1:1 to 1:10) and compound concentrations (0.001–10 μM).
- HaloTag pull-downs : Validate dimerization via bioluminescent detection of BRAF-NL co-purification with CRAF-HT .
- Structural studies : Use T529M "gatekeeper" mutations to confirm drug-binding specificity (EC50 increases 80-fold in mutants) .
Q. What statistical approaches are critical for analyzing dose-response and replication studies with this compound?
- Dose-response curves : Fit data using four-parameter logistic models (e.g., GraphPad Prism). Report EC50 values with 95% confidence intervals.
- Replication analysis : Perform Bonferroni-corrected one-sample t-tests for comparing normalized band intensities (e.g., pERK levels) across replicates.
- Meta-analysis : Combine original and replication data (e.g., BRAF/CRAF shRNA experiments) using random-effects models to assess effect size heterogeneity .
Q. How can researchers address contradictory findings in this compound’s efficacy across KRAS-mutant vs. BRAFV600E models?
- Preclinical stratification : Use genomic profiling (e.g., RNA-seq) to subgroup tumors by BRAF/KRAS status.
- Pharmacodynamic biomarkers : Track pERK suppression duration (>8 hours in BRAFV600E vs. transient effects in KRAS-mutant tumors).
- Co-clinical trials : Test this compound in PDX models mirroring patient molecular subtypes to identify predictive biomarkers .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound’s in vitro and in vivo studies?
- Cell line validation : Authenticate BRAF/KRAS mutation status via Sanger sequencing or ddPCR.
- Compound handling : Prepare fresh stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
- In vivo dosing : Standardize administration (e.g., 100 mg/kg oral gavage) and monitor plasma exposure via LC-MS/MS .
Q. How should phosphoproteomic data from this compound-treated cells be analyzed to identify off-target effects?
- Workflow : Perform TMT-based quantitative proteomics on IL-4-polarized macrophages. Use MaxQuant for peptide identification and Perseus for ANOVA-based differential analysis.
- Pathway enrichment : Apply GSEA to ERK/PPARγ-associated pathways. Validate hits via Western blot (e.g., MRC1, TGM2) .
Data Contradiction Analysis
Q. Why do some studies report this compound-induced ERK activation despite its role as a B-Raf inhibitor?
This paradox arises in RAS-activated or wild-type BRAF contexts, where this compound promotes CRAF-dependent dimerization. Key factors:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.